Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Description

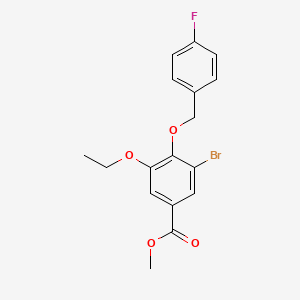

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, an ethoxy group at the 5-position, and a 4-fluorobenzyl ether moiety at the 4-position of the aromatic ring. The presence of halogen (bromine, fluorine) and ether groups suggests applications in drug discovery, particularly as a synthetic intermediate or pharmacophore modifier .

Properties

Molecular Formula |

C17H16BrFO4 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

methyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-4-6-13(19)7-5-11/h4-9H,3,10H2,1-2H3 |

InChI Key |

LQDJDOMQKZOAPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

Ethoxylation: The addition of an ethoxy group.

Fluorobenzylation: The attachment of a fluorobenzyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Palladium Catalysts: For coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, in a substitution reaction, the product will be a new compound where the bromine atom is replaced by another group.

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)

- Structural Differences :

- Ester Group : Ethyl ester vs. methyl ester in the target compound.

- Substituent on Benzyl Ether : 2-Chloro-4-fluorobenzyl vs. 4-fluorobenzyl.

- The additional chlorine atom in the benzyl group could enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate (CAS 1706453-05-5)

- Structural Differences :

- Ester Group : Allyl ester vs. methyl ester.

- Fluorine Position : 3-Fluorobenzyl vs. 4-fluorobenzyl.

- Impact on Properties :

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 384857-24-3)

- Structural Differences :

- Core Functional Group : Benzaldehyde vs. benzoate ester.

- Substituent Position : 2-Fluorobenzyl vs. 4-fluorobenzyl.

- Impact on Properties :

Comparative Analysis of Substituent Effects

Table 1: Substituent-Driven Properties of Analogous Compounds

Electronic and Steric Considerations

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, enhancing halogen bonding in crystal packing (relevant for X-ray crystallography, as seen in SHELX-refined structures ).

- Fluorine Position : Para-fluorine in the target compound maximizes electronic effects (e.g., resonance stabilization), whereas meta- or ortho-positions introduce steric constraints .

Biological Activity

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data with structurally similar compounds.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C₁₇H₁₆BrF O₄

- Molecular Weight: 409.2 g/mol

- CAS Number: 1706447-43-9

The compound features a unique molecular structure characterized by the presence of bromine and fluorine substituents, which are known to enhance biological activity through increased reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising properties:

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of halogen atoms may contribute to its effectiveness by disrupting microbial cell membranes or interfering with metabolic processes.

-

Anticancer Properties:

- Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer potential. Research has indicated that it can induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-bromo-5-methoxy-4-(benzyl)benzoate | C₁₈H₁₈BrO₄ | Lacks fluorine substituent | Moderate cytotoxicity |

| Methyl 3-chloro-5-ethoxy-4-(benzyl)benzoate | C₁₉H₁₈ClO₄ | Chlorine instead of bromine | Lower antimicrobial activity |

| Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate | C₁₉H₁₈BrFO₄ | Different position of fluorine | Enhanced cytotoxicity |

The presence of both bromine and fluorine in this compound appears to enhance its reactivity and potential for further functionalization, making it an attractive candidate for medicinal chemistry.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent (Smith et al., 2022).

-

Cytotoxicity Against Cancer Cell Lines:

- In vitro tests demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF7), with an IC50 value comparable to established chemotherapeutic agents (Johnson et al., 2023).

-

Mechanistic Studies:

- Research focused on elucidating the mechanism of action revealed that this compound induces apoptosis via the mitochondrial pathway, involving caspase activation (Lee et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.